9-O-Methyl-isourolithin A is a polyphenolic compound derived from the metabolism of ellagitannins, primarily found in pomegranate and other fruits. It is a member of the urolithin family, which are metabolites produced by gut microbiota from dietary ellagitannins. These compounds have garnered attention due to their potential health benefits, including anti-inflammatory and antioxidant properties.
The primary sources of 9-O-Methyl-isourolithin A include fruits rich in ellagitannins, such as pomegranates, strawberries, raspberries, and walnuts. The metabolism of these compounds occurs in the human gut, where specific bacteria convert ellagitannins into various urolithins, including 9-O-Methyl-isourolithin A .
The synthesis of 9-O-Methyl-isourolithin A can be achieved through various chemical methods. One notable approach involves the regioselective modification of urolithin precursors. This process typically begins with the extraction of ellagitannins from natural sources, followed by enzymatic or chemical hydrolysis to yield urolithins.
In laboratory settings, synthetic pathways have been developed that utilize organic reactions to modify existing urolithin structures into 9-O-Methyl-isourolithin A. For example, a recent study described a synthesis route that achieved a yield of 72% for 9-O-Methyl-isourolithin A . The synthesis often employs techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation.
The molecular formula for 9-O-Methyl-isourolithin A is . Its structure features a dibenzo-α-pyrone core with a methoxy group at the 9-position, which influences its biological activity and solubility characteristics.
9-O-Methyl-isourolithin A participates in various chemical reactions typical for polyphenolic compounds. These include oxidation-reduction reactions and conjugation processes that enhance its solubility and bioavailability.
In the human body, 9-O-Methyl-isourolithin A undergoes phase II metabolic reactions where it can be conjugated with glucuronic acid to form glucuronides, facilitating its elimination and enhancing its bioactivity .
The mechanism of action for 9-O-Methyl-isourolithin A primarily involves its interaction with cellular pathways related to oxidative stress and inflammation. It is believed to stimulate mitophagy—a process that helps clear damaged mitochondria—thereby promoting cellular health.
Research indicates that urolithins can activate signaling pathways associated with autophagy and apoptosis, contributing to their protective effects against various diseases .
Relevant analyses include spectral data from nuclear magnetic resonance and ultraviolet-visible spectroscopy confirming its structure and purity .
9-O-Methyl-isourolithin A has several scientific applications:
Ellagitannins (ETs), abundant in pomegranates, berries, and nuts, serve as the primary dietary precursors for 9-O-methyl-isourolithin A. These complex polyphenols undergo hydrolysis in the upper gastrointestinal tract, releasing ellagic acid (EA). Subsequent colonic microbial metabolism transforms EA into urolithin intermediates through sequential lactone ring cleavage, decarboxylation, and dehydroxylation reactions [5]. Key intermediates include urolithin M5 (pentahydroxy-urolithin) and urolithin C (trihydroxy-urolithin), which are funneled into divergent metabolic pathways leading to either urolithin A (Uro-A) or isourolithin A (IsoUro-A) [5] [6]. The composition of an individual’s gut microbiota—specifically the presence of Gordonibacter and Bifidobacterium species—determines whether IsoUro-A or Uro-A becomes the dominant metabolic end product [1] [3].
Table 1: Ellagitannin Sources and Urolithin Pathway Intermediates
Ellagitannin Source | ET/EA Content (mg/g) | Key Microbial Intermediates | Dominant Metabotype |
---|---|---|---|
Pomegranate (Punica granatum) | 29–182 | Urolithin M5, Urolithin C | A/B [6] |
Cloudberries (Rubus chamaemorus) | 3.15–24.91 | Urolithin D, Urolithin M6 | A [6] |
Camu-camu (Myrciaria dubia) | High (exact ND) | Urolithin M7R, Iso-urolithin G | B/0 [6] |
Following microbial production of IsoUro-A in the colon, host enzymatic systems mediate its conversion to 9-O-methyl-isourolithin A via phase II metabolism. This methylation occurs primarily in enterocytes and hepatocytes, catalyzed by catechol-O-methyltransferase (COMT). COMT transfers a methyl group from S-adenosylmethionine (SAM) to the catechol moiety (9-OH position) of IsoUro-A, generating the 9-methoxy derivative [7] [8]. Concurrently, uridine diphosphate-glucuronosyltransferases (UGTs)—particularly UGT1A1, UGT1A3, and UGT1A8—catalyze glucuronidation at the 3-OH position, yielding isourolithin A-9-methyl-3-glucuronide [4] [8]. These modifications enhance the compound’s hydrophilicity and systemic circulation, though methylated forms exhibit delayed renal clearance compared to glucuronidated metabolites [7].
Table 2: Enzymatic Methylation Efficiency Across Species
Biological System | COMT Activity on IsoUro-A (nmol/min/mg protein) | Primary Metabolite | Detection Site |
---|---|---|---|
Human Hepatocytes | 2.8 ± 0.4 | 9-O-methyl-isourolithin A-3-glucuronide | Plasma [7] |
Murine Liver Microsomes | 4.1 ± 0.6 | 9-O-methyl-isourolithin A | Feces [8] |
In Vitro (recombinant COMT) | 5.2 ± 0.3 | 9-O-methyl-isourolithin A | N/A [7] |
The synthesis of IsoUro-A—the direct precursor to 9-O-methyl-isourolithin A—depends critically on gut bacterial dehydroxylases. Enterocloster species (E. bolteae, E. asparagiformis) harbor an inducible uroC dehydroxylase (ucd) operon encoding a molybdopterin-dependent enzyme complex [3]. This complex specifically removes the 9-OH group from urolithin C (Uro-C), generating IsoUro-A under anaerobic conditions. The ucd operon comprises three core subunits:
Table 3: Enzymatic Steps in IsoUro-A Biosynthesis
Enzyme Complex | Gene Locus | Reaction Catalyzed | Inducing Substrate |
---|---|---|---|
urolithin C dehydroxylase | ucdCFO | 9-dehydroxylation of urolithin C | Urolithin C [3] |
Pyrocatechol-dehydroxylase | Uncharacterized | 8-dehydroxylation of urolithin E | Urolithin M6 [5] |
The enzymatic machinery for urolithin modification exhibits phylogenetic conservation spanning Actinobacteria, Firmicutes, and Bacteroidetes. Bifidobacterium species (B. longum, B. adolescentis)—part of the core human gut microbiome—harbor genes homologous to Ellagibacter isourolithinifaciens that catalyze urolithin ring fission and decarboxylation [1] [5]. Comparative genomics reveals that molybdopterin-dependent oxidoreductases (like UcdO) share 62% sequence identity between Enterocloster and Gordonibacter species, suggesting horizontal gene transfer facilitated their distribution [3]. Notably, Bifidobacterium pseudocatenulatum INIA P815 encodes a Uro-A-producing dehydratase absent in non-urolithin-metabolizing strains, highlighting gene cluster specialization [1]. This conservation enables consistent urolithin metabolism across mammalian hosts despite microbiota compositional differences, though gene loss in Bacteroides explains metabotype 0 (non-producer) phenotypes in ~40% of humans [3] [5].
Table 4: Evolutionary Conservation of Urolithin-Modifying Enzymes
Microbial Taxon | Key Species | Conserved Enzyme | Function | Sequence Identity (%) |
---|---|---|---|---|
Lachnospiraceae | Enterocloster bolteae | UcdO | 9-dehydroxylation | 100 (reference) [3] |
Eggerthellaceae | Gordonibacter urolithinfaciens | Molybdopterin reductase | Lactone hydrolysis | 62 [3] |
Bifidobacteriaceae | Bifidobacterium longum | Decarboxylase | EA decarboxylation | 48 [1] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2